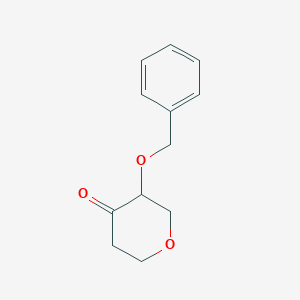

3-(Benzyloxy)oxan-4-one

説明

“3-(Benzyloxy)oxan-4-one” is an organic compound with the molecular formula C12H14O3 . Its average mass is 206.238 Da and its monoisotopic mass is 206.094299 Da .

Molecular Structure Analysis

The molecular structure of “3-(Benzyloxy)oxan-4-one” includes a total of 30 bonds, including 16 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 ketone (aliphatic), and 2 ethers (aliphatic) .Physical And Chemical Properties Analysis

“3-(Benzyloxy)oxan-4-one” has a density of 1.1±0.1 g/cm3, a boiling point of 330.3±37.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C . Its enthalpy of vaporization is 57.3±3.0 kJ/mol, and it has a flash point of 144.7±12.9 °C . The compound has a molar refractivity of 56.1±0.4 cm3, and it has 3 H bond acceptors, 0 H bond donors, and 3 freely rotating bonds .科学的研究の応用

Pharmaceutical Synthesis

3-(Benzyloxy)oxan-4-one: is a versatile intermediate in the synthesis of various pharmaceutical compounds. Its structure is amenable to modifications that can lead to the development of new drugs with potential therapeutic applications . For instance, it can be used to synthesize amines, which are crucial in the development of compounds with analgesic and anti-inflammatory properties .

Organic Synthesis

In organic chemistry, 3-(Benzyloxy)oxan-4-one serves as a building block for complex molecules. It can undergo reactions such as Mannich condensation, which is pivotal in creating compounds with biological activity . This compound’s ability to participate in enantioselective synthesis makes it valuable for creating chiral molecules that are important in medicinal chemistry .

Medicinal Chemistry

The compound plays a significant role in the design of new medicinal agents. Its structure can be incorporated into molecules designed to inhibit enzymes or receptors within the body, potentially leading to new treatments for diseases such as cancer . It’s particularly useful in the synthesis of bipyrazole derivatives, which have shown promise as anticancer agents .

Biochemistry Research

3-(Benzyloxy)oxan-4-one: is used in biochemical studies to understand the interaction between small molecules and biological systems. It can be used to mimic certain natural compounds in the body, helping researchers to decipher metabolic pathways and enzyme functions .

Drug Design

This compound is also instrumental in drug design, particularly in the development of scaffolds for new drugs. Its molecular structure can be modified to create new compounds that can be screened for various biological activities, such as antiproliferative properties against different cancer cell lines .

Industrial Applications

While not directly used in industrial processes, 3-(Benzyloxy)oxan-4-one can be utilized in the synthesis of industrial chemicals. Its reactions can lead to the creation of new materials with potential applications in coatings, adhesives, and other polymer-based industries .

Chemistry Research

In the field of chemistry research, 3-(Benzyloxy)oxan-4-one is a subject of study for its reactivity and potential to form new chemical bonds. It’s used in the exploration of novel chemical reactions that could lead to more efficient synthesis methods for complex organic molecules .

特性

IUPAC Name |

3-phenylmethoxyoxan-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c13-11-6-7-14-9-12(11)15-8-10-4-2-1-3-5-10/h1-5,12H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCOMMWYINSLHTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(C1=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Benzyloxy)oxan-4-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

amine](/img/structure/B1374211.png)

![2-Ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine](/img/structure/B1374214.png)

![[1-(4-amino-1-methyl-1H-pyrazole-3-carbonyl)pyrrolidin-2-yl]methanol](/img/structure/B1374215.png)

![2-{1-[(Methylsulfanyl)methyl]cyclopropyl}acetic acid](/img/structure/B1374220.png)

![4-amino-1-ethyl-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B1374223.png)

![1-methyl-5-[(2,2,2-trifluoroethyl)carbamoyl]-1H-pyrrole-3-sulfonyl chloride](/img/structure/B1374230.png)